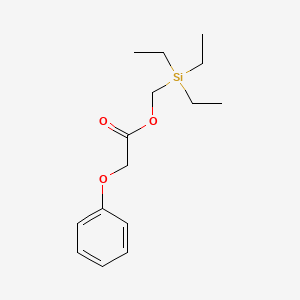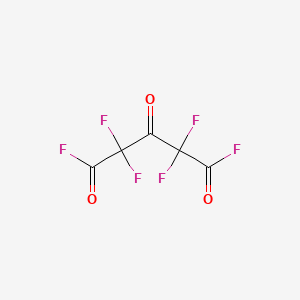![molecular formula C13H9ClF3NS B14451124 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline CAS No. 79576-19-5](/img/structure/B14451124.png)
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline is an organic compound characterized by the presence of a chloro, trifluoromethyl, and sulfanyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with a suitable sulfanylating agent. One common method is the use of thiourea as the sulfanylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which then undergoes hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The sulfanyl group may participate in covalent bonding with the target, leading to inhibition or modulation of its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Amino-3-chlorobenzotrifluoride
Comparison
Compared to its analogs, 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
79576-19-5 |
|---|---|
Formule moléculaire |
C13H9ClF3NS |
Poids moléculaire |
303.73 g/mol |
Nom IUPAC |
3-[2-chloro-4-(trifluoromethyl)phenyl]sulfanylaniline |
InChI |
InChI=1S/C13H9ClF3NS/c14-11-6-8(13(15,16)17)4-5-12(11)19-10-3-1-2-9(18)7-10/h1-7H,18H2 |
Clé InChI |
QDQBFURABOZLDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
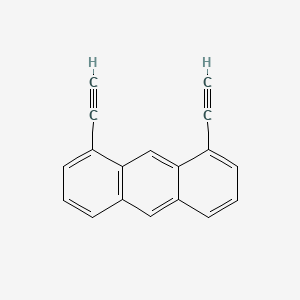
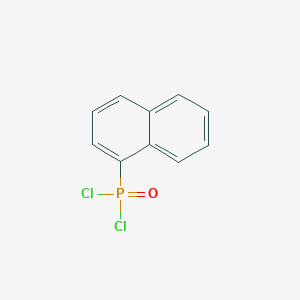
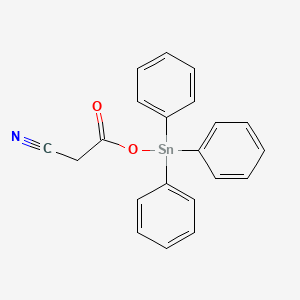
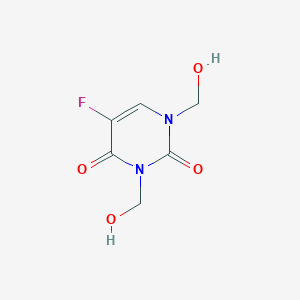


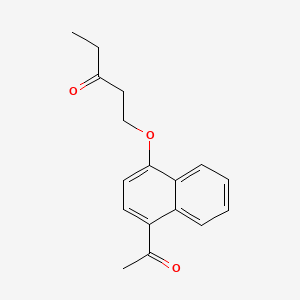
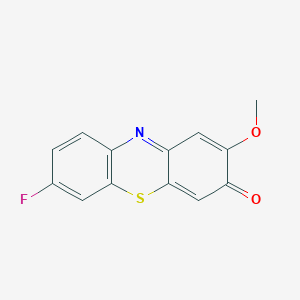

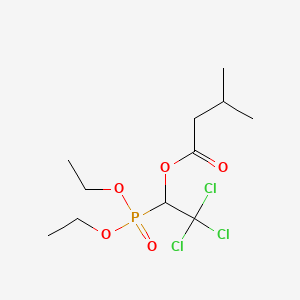
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
